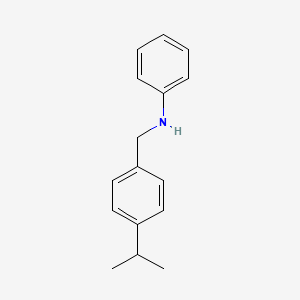

N-(4-Isopropylbenzyl)aniline

Description

N-(4-Isopropylbenzyl)aniline is an aromatic amine characterized by an aniline group (-NH-C6H5) attached to a 4-isopropylbenzyl moiety. Its molecular formula is C16H19N, with a molecular weight of 225.33 g/mol. Synonyms include N-[(4-propan-2-ylphenyl)methyl]aniline and derivatives referenced under CAS numbers such as 1040679-85-3 . The isopropyl group enhances steric bulk and hydrophobicity compared to simpler aniline derivatives, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-13(2)15-10-8-14(9-11-15)12-17-16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUPQNBGNMSILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Nucleophilic Substitution: One common method to synthesize N-(4-Isopropylbenzyl)aniline involves the nucleophilic substitution of an appropriate benzyl halide with aniline under basic conditions.

Reduction of Nitroarenes: Another method involves the nitration of 4-isopropylbenzylbenzene followed by reduction of the nitro group to an amine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, often using catalytic hydrogenation for the reduction step to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-Isopropylbenzyl)aniline can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Isopropylbenzyl)aniline has shown potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against specific targets:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in cancer progression. For instance, derivatives targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) have been explored.

- Antifungal Activity : Related compounds have exhibited significant antifungal properties against pathogens such as Candida species and Cryptococcus neoformans. This suggests that this compound may possess similar activities due to structural similarities.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its ability to modulate biochemical pathways positions it as a valuable tool in understanding disease mechanisms and therapeutic interventions.

Materials Science

In materials science, this compound serves as a building block for synthesizing specialty chemicals and advanced coatings. Its unique chemical properties allow for the development of polymers with tailored functionalities.

Case Study 1: Anticancer Research

A study investigated the inhibitory effects of this compound analogs on cancer-related kinases. The results indicated that structural modifications could enhance potency without compromising safety, making it a candidate for further anticancer drug development.

Case Study 2: Antifungal Activity

Research on derivatives of related compounds revealed that certain modifications significantly improved antifungal activity. This underscores the potential of this compound in developing antifungal agents.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential lead compound for drug discovery; enzyme inhibitors targeting cancer pathways. |

| Biochemical Assays | Used in studies of enzyme inhibition and protein-ligand interactions. |

| Materials Science | Building block for specialty chemicals and advanced coatings. |

Mechanism of Action

The mechanism by which N-(4-Isopropylbenzyl)aniline exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical differences between N-(4-Isopropylbenzyl)aniline and its analogs:

Detailed Comparison of Properties

Electronic Effects

- Nitro and Sulfonyl Groups (Compound ): The nitro group (-NO2) is strongly electron-withdrawing, reducing the basicity of the aniline’s amino group. The sulfonyl-piperazine chain adds polarity but may limit membrane permeability .

- Methoxy and Nitro Groups (Compound ) : The methoxy group (-OCH3) donates electrons via resonance, while the nitro group withdraws electrons, creating a polarized electronic environment. This contrast could enhance reactivity in electrophilic substitution reactions .

Lipophilicity and Solubility

Research Findings and Implications

- Pharmaceutical Potential: The piperazine-sulfonyl derivative (Compound ) shows promise as a pharmacophore in kinase inhibitors, leveraging its nitro group for targeted interactions .

- Agrochemical Uses : The cyclohexylethoxy analog (Compound )’s lipophilicity could enhance penetration through plant cuticles, making it a candidate for herbicide formulations .

- Synthetic Challenges: Steric hindrance in the tert-butyl-iodo derivative (Compound ) complicates purification, as noted in crystallization studies .

Biological Activity

N-(4-Isopropylbenzyl)aniline is a compound that has garnered attention for its potential biological activities, including enzyme inhibition, antimicrobial properties, and applications in drug discovery. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features an isopropyl group attached to a benzylamine structure, which influences its chemical reactivity and biological interactions. The molecular formula is CHN, indicating a relatively simple structure that allows for various modifications and functionalizations.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the isopropyl group may enhance binding affinity to molecular targets, leading to various biological effects. For instance, it has been noted for its potential in enzyme inhibition and as a modulator in biochemical pathways relevant to disease mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving derivatives of this compound, it was found to inhibit bacterial growth effectively. For example, related compounds demonstrated activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting potential applications in treating antibiotic-resistant infections .

Enzyme Inhibition

In biochemical assays, this compound has been utilized to study its effects on various enzymes. Notably, it has shown promise in inhibiting enzymes linked to cancer progression. Preliminary findings suggest that this compound can inhibit specific enzymes involved in metabolic pathways critical for tumor growth .

Case Studies

- Antileishmanial Activity : A derivative of this compound was evaluated for its antileishmanial activity against Leishmania infantum. The compound exhibited an IC50 value of 33.71 µM, highlighting its potential as a therapeutic agent against leishmaniasis .

- Neuroprotective Effects : In a study assessing neuroprotective compounds, derivatives similar to this compound were found to reduce neuronal damage in ischemic conditions by inhibiting specific pathways that exacerbate cell death .

Data Table: Summary of Biological Activities

Q & A

Q. How can mechanistic studies explain contradictions in catalytic hydrogenation efficiency for N-alkylated anilines?

- Methodological Answer : Kinetic isotope effect (KIE) experiments and deuterium labeling track hydrogenation pathways. Steric effects from the isopropyl group reduce adsorption on catalyst surfaces, lowering turnover frequency. Comparative studies with less hindered analogs (e.g., N-benzylaniline) validate this hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.